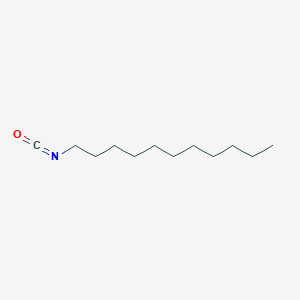

Undecyl isocyanate

Description

Overview of Isocyanate Chemistry in Contemporary Research

Isocyanates are a class of organic compounds characterized by the functional group –N=C=O. This group's reactivity stems from the electrophilic nature of the carbon atom, which is positioned between two electronegative atoms, nitrogen and oxygen. nih.gov This makes isocyanates highly susceptible to nucleophilic attack, leading to a wide array of chemical transformations. nih.govwikipedia.org

In contemporary research, isocyanates are fundamental building blocks for the synthesis of polyurethanes, which are formed through the reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups). nih.gov The versatility of polyurethane chemistry allows for the creation of a vast range of materials, from flexible foams and elastomers to rigid coatings and adhesives. nih.govacs.org

The reactivity of isocyanates also extends to reactions with amines to form polyureas, and even with water, a reaction that produces an amine and carbon dioxide gas, which acts as a blowing agent in the production of polyurethane foams. wikipedia.org Furthermore, isocyanates can react with themselves in the presence of catalysts to form trimers known as isocyanurates, which can enhance the thermal stability of the resulting polymers. rsc.org

The methods for synthesizing isocyanates are also a significant area of research. While the industrial standard often involves the use of the highly toxic phosgene (B1210022), extensive research is dedicated to developing safer, non-phosgene routes. acs.org These alternative methods include the Curtius rearrangement of acyl azides and the thermal decomposition of carbamates. acs.org

Distinctive Features of Aliphatic Long-Chain Isocyanates in Organic and Polymer Synthesis

Aliphatic long-chain isocyanates, such as undecyl isocyanate, possess characteristics that set them apart from their aromatic counterparts. acs.org The presence of the long, flexible alkyl chain significantly influences the properties of the resulting polymers. researchgate.net

One key feature is their contribution to the flexibility and lower melting points of polymers. acs.org The long aliphatic chains can disrupt the close packing of polymer chains, leading to materials with increased flexibility. acs.org In the context of polyurethanes, long-chain diisocyanates contribute to the formation of soft segments, which impart elasticity to the material. osti.gov

Furthermore, polyurethanes synthesized from aliphatic isocyanates generally exhibit better resistance to degradation from ultraviolet (UV) light compared to those made from aromatic isocyanates. osti.gov This makes them suitable for applications requiring outdoor weatherability. osti.gov However, aliphatic isocyanates are typically less reactive than their aromatic counterparts. osti.govmdpi.com

The synthesis of polymers from long-chain isocyanates can lead to materials with properties resembling those of polyethylene, particularly as the length of the aliphatic chain increases. researchgate.net For instance, the homopolymer of this compound, poly(n-undecyl isocyanate) (PUDIC), exhibits interesting properties and has been studied for its potential applications. nycu.edu.twresearchgate.net The synthesis of PUDIC is typically achieved through anionic polymerization of the this compound monomer. nycu.edu.tw

The table below summarizes some of the key physical and chemical properties of this compound:

| Property | Value |

| Molecular Formula | C12H23NO |

| Molecular Weight | 197.32 g/mol |

| Boiling Point | 103 °C at 3 mmHg |

| Density | 0.868 g/mL at 25 °C |

| Refractive Index | 1.44 at 20 °C |

| Source: chemicalbook.comchemsynthesis.com |

The synthesis of this compound can be achieved through the reaction of lauroyl chloride with sodium azide (B81097). chemicalbook.comorgsyn.org This method is a common laboratory-scale procedure for preparing isocyanates. orgsyn.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatoundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO/c1-2-3-4-5-6-7-8-9-10-11-13-12-14/h2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAYHHMVMJVFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325483 | |

| Record name | Undecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411-58-7 | |

| Record name | 2411-58-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Undecyl Isocyanate

Classical Organic Synthesis Routes

Traditional organic chemistry provides robust and well-established pathways for the synthesis of isocyanates, including undecyl isocyanate. The Curtius and Hofmann rearrangements are cornerstone examples of these reliable, albeit often stoichiometrically demanding, reactions.

Curtius Rearrangement of Acyl Azides (e.g., from Lauroyl Chloride)

The Curtius rearrangement is a versatile and widely utilized method for converting carboxylic acids and their derivatives into primary amines, ureas, or carbamates via an isocyanate intermediate. rsc.org The synthesis of this compound through this route typically begins with lauroyl chloride, the acid chloride of lauric acid. wikipedia.orghandwiki.org

Yields for this reaction are generally reported to be good; for instance, one established procedure reports yields in the range of 81-86% for this compound. ncl.res.in The resulting isocyanate can be isolated or used in situ by reacting it with various nucleophiles. wikipedia.orgmasterorganicchemistry.com For example, reacting the isocyanate with water leads to an unstable carbamic acid that decarboxylates to form an amine, while reaction with an alcohol like tert-butanol (B103910) generates a Boc-protected amine. wikipedia.orgmasterorganicchemistry.com

Table 1: Synthesis of this compound via Curtius Rearrangement

| Starting Material | Reagent | Intermediate | Product | Reported Yield |

|---|---|---|---|---|

| Lauroyl Chloride | Sodium Azide (B81097) (NaN₃) | Lauroyl Azide | This compound | 81-86% ncl.res.in |

Hofmann Rearrangement of Amides

The Hofmann rearrangement, discovered by August Wilhelm von Hofmann, is another classical method for producing an isocyanate intermediate from a primary amide. wikipedia.orgtcichemicals.com This reaction typically involves treating a primary amide with a halogen (such as bromine) and a strong base (like sodium hydroxide). tcichemicals.comsrmist.edu.in The process degrades the amide, resulting in a primary amine with one fewer carbon atom, but proceeds through a critical isocyanate intermediate. wikipedia.org

For the synthesis of this compound, the starting material would be lauramide (dodecanamide). The reaction mechanism involves the following key steps:

Deprotonation of the amide by the base.

Reaction of the resulting anion with bromine to form an N-bromoamide. wikipedia.orgsrmist.edu.in

A second deprotonation event yields a bromoamide anion. wikipedia.org

This anion undergoes rearrangement, where the alkyl group (undecyl) migrates from the carbonyl carbon to the nitrogen as the bromide ion leaves, forming the isocyanate intermediate. wikipedia.org

In a typical Hofmann rearrangement, the isocyanate is immediately hydrolyzed in the aqueous basic solution to a carbamic acid, which then loses carbon dioxide to form the primary amine (undecylamine). wikipedia.orgname-reaction.com Therefore, to isolate the this compound, the reaction must be conducted under modified conditions, such as in the absence of water. google.com One advanced modification involves using a two-phase aqueous/organic system with a phase transfer catalyst, which allows for the formation and isolation of the organic isocyanate in the organic phase, preventing its hydrolysis. google.com

Table 2: Synthesis of this compound Intermediate via Hofmann Rearrangement

| Starting Material | Reagents | Key Intermediate | Final Product (if isolated) |

|---|---|---|---|

| Lauramide | Bromine (Br₂), Sodium Hydroxide (NaOH) | N-Bromolauramide | This compound |

Advanced Approaches to Isocyanate Preparation

Beyond the classical routes, modern synthetic chemistry seeks more efficient, safer, and environmentally benign methods for isocyanate production, often involving catalysis and sophisticated molecular design. nih.govrsc.org

Catalytic Pathways for Isocyanate Formation

The high toxicity of phosgene (B1210022), the dominant industrial reagent for isocyanate production, has spurred the development of non-phosgene catalytic routes. nih.gov These methods aim to improve safety, simplify purification, and enhance product quality by avoiding chlorinated compounds. nih.gov

Prominent non-phosgene strategies that could be applied to synthesize this compound include:

Reductive Carbonylation of Nitro Compounds : This approach can convert nitroalkanes (like 1-nitroundecane) into isocyanates. A two-step process is often favored, where the nitro compound is first converted to a carbamate (B1207046), which is then thermally decomposed to the isocyanate. nih.gov This reaction typically employs homogeneous transition metal catalysts based on platinum, rhodium, ruthenium, or palladium. nih.gov

The Urea (B33335) Method : This process uses urea, alcohol, and an amine as starting materials to first synthesize a carbamate, which subsequently decomposes to the isocyanate. The byproducts are alcohol and ammonia, which can be recycled, making it a "zero emission" pathway in principle. nih.gov

Catalytic Decomposition of Carbamates : The thermal decomposition of carbamates to isocyanates is a key step in many non-phosgene routes. The efficiency of this step can be significantly improved with catalysts. Single-component metal catalysts, particularly those based on zinc, have shown high activity and are cost-effective. nih.gov

Table 3: Overview of Advanced Catalytic Pathways for Isocyanate Synthesis

| Method | Starting Materials | Catalyst Type | Key Transformation |

|---|---|---|---|

| Reductive Carbonylation | Nitro compounds, CO | Transition Metals (Pd, Pt, Ru, Rh) nih.gov | R-NO₂ → R-NCO |

| Urea Process | Urea, Alcohols, Amines | (Various) | Formation and decomposition of carbamate intermediate nih.gov |

| Carbamate Decomposition | Carbamates | Metal catalysts (e.g., Zinc-based) nih.gov | R-NHCOOR' → R-NCO + R'-OH |

Functionalization Strategies for Complex Isocyanate Architectures

The isocyanate group is often incorporated into larger, more complex molecules to create reactive materials and intermediates for specialized applications, such as polyurethanes. nih.gov These strategies focus on building complex architectures where the isocyanate moiety provides a reactive handle for further transformations.

Examples of such functionalization strategies include:

Synthesis of Isocyanate-Functionalized Silanes : An example is triethoxy(11-isocyanatoundecyl)silane, a molecule that combines a long alkyl chain, a reactive isocyanate group, and a hydrolyzable silane (B1218182) moiety. This structure allows it to act as a coupling agent, bridging organic and inorganic materials.

Preparation of Isocyanate-Functionalized Prepolymers : A common strategy in polyurethane chemistry is to react a polymeric diol (like poly(ethylene glycol) or poly(ε-caprolactone)) with a large excess of a diisocyanate. utwente.nlresearchgate.net This produces a prepolymer with reactive isocyanate end-groups. These functionalized prepolymers can then be reacted further, for instance, through trimerization of the isocyanate groups to form highly cross-linked, well-defined polymer networks. utwente.nlresearchgate.net

Modification of Biopolymers : Natural polymers like lignin (B12514952), chitin (B13524), and chitosan (B1678972) can be chemically modified to incorporate isocyanate groups. nih.govmdpi.com For example, the hydroxyl groups on Kraft lignin can be reacted with diisocyanates to create an isocyanate-functionalized lignin. nih.gov This reactive biomacromolecule can then be used as a component in the synthesis of bio-based polyurethane foams, enhancing the value and application scope of the biopolymer. nih.gov Similarly, chitosan and chitin can be reacted with diisocyanates to produce reactive gelling agents for applications like biodegradable lubricating greases. mdpi.com

Reactivity and Reaction Mechanisms of Undecyl Isocyanate

Electrophilic Nature and Nucleophilic Additions

The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen atom and a nitrogen atom. The high electronegativity of oxygen and nitrogen polarizes the molecule, rendering the central carbon atom electron-deficient and thus highly electrophilic. masterorganicchemistry.comcrowdchem.net This electrophilicity is the driving force for the primary reaction pathway of isocyanates: nucleophilic addition. nih.govlibretexts.orgnumberanalytics.com A wide variety of nucleophiles, including alcohols, amines, and thiols, can attack this electrophilic carbon, leading to the formation of stable addition products. wikipedia.org The general mechanism involves the attack of the nucleophile on the carbonyl carbon, which pushes the pi-electrons of the C=N bond onto the nitrogen atom, followed by proton transfer to the nitrogen to yield the final neutral product. masterorganicchemistry.com The reactivity of the isocyanate can be influenced by the nature of the substituent attached to it; electron-withdrawing groups tend to increase the electrophilicity of the carbon atom and enhance reactivity, whereas electron-donating groups have the opposite effect. nih.gov

Urethane (B1682113) Formation (Alcoholysis Reactions)

The reaction between an isocyanate and an alcohol, known as alcoholysis, yields a urethane (or carbamate) linkage. wikipedia.org This reaction is fundamental to the production of polyurethane polymers. kuleuven.befrontiersin.org The reaction of undecyl isocyanate with an alcohol results in the formation of an N-undecylurethane.

Kinetic studies on the alcoholysis of isocyanates, such as phenyl isocyanate, which serves as a model for aliphatic isocyanates like this compound, reveal complex mechanisms. researchgate.net While early experiments often suggested that the reaction is first-order with respect to both the isocyanate and the alcohol, more detailed investigations indicate a more intricate process involving multiple alcohol molecules. kuleuven.beresearchgate.net

Theoretical and experimental studies propose that the reaction proceeds through a multimolecular mechanism where two or three alcohol molecules participate in a "reacting supersystem." kuleuven.benih.gov In this model, one alcohol molecule acts as the nucleophile, attacking the isocyanate's carbon atom, while additional alcohol molecules facilitate the reaction by forming a hydrogen-bonded chain. This chain acts as a proton shuttle, enabling a concerted, low-energy pathway for proton transfer to the nitrogen atom of the isocyanate. kuleuven.be The nucleophilic addition is believed to occur across the N=C bond rather than the C=O bond. kuleuven.benih.gov At high alcohol concentrations, the reaction with alcohol trimers or tetramers can become the dominant pathway. kuleuven.be

Kinetic models for the reaction between 1-butanol (B46404) and phenyl isocyanate have shown that complexes formed from two alcohol molecules and one isocyanate molecule can significantly influence the reaction kinetics, especially at high initial alcohol concentrations. rsc.org

Table 1: Kinetic Parameters for Model Isocyanate-Alcohol Reactions Note: The following data is for model systems but illustrates the general kinetic principles applicable to this compound.

| Reactants | Conditions | Key Findings | Reference |

|---|---|---|---|

| Phenyl isocyanate + 1-Propanol | Excess isocyanate (THF solvent) | A two-step mechanism via an allophanate (B1242929) intermediate was proposed with a reaction barrier of 62.6 kJ/mol. | researchgate.netnih.gov |

| Phenyl isocyanate + 1-Butanol | Diluted in dichloromethane | The reaction is influenced by catalysis from the alcohol, the isocyanate, and the carbamate (B1207046) product itself. Butanol- and carbamate-catalyzed pathways are the most activated. | rsc.org |

Hydrogen bonding is a critical factor in urethane formation, as suggested by the multimolecular mechanisms. researchgate.net The formation of hydrogen bonds between alcohol molecules or between the alcohol and the forming urethane group can stabilize the transition state and facilitate the reaction. kuleuven.be In the context of polyurethanes, hydrogen bonding between the urethane linkages (N-H group as donor, C=O group as acceptor) is crucial for determining the material's final properties. nih.govmdpi.comsemanticscholar.org

To accelerate the often slow reaction between isocyanates and alcohols, various catalysts are employed. google.com These can be broadly classified as Lewis acids and bases.

Metal Catalysts: Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are highly effective and widely used. wernerblank.com However, due to toxicity concerns, alternative metal-based catalysts, such as those based on zirconium, bismuth, and zinc, have been developed. google.comwernerblank.com Zirconium chelates, for instance, are believed to activate the hydroxyl group and catalyze the reaction through an insertion mechanism that selectively favors the isocyanate-hydroxyl reaction over the isocyanate-water side reaction. wernerblank.com

Amine Catalysts: Tertiary amines are also common catalysts, particularly for the reaction of aromatic isocyanates. wernerblank.com

Kinetics and Proposed Multimolecular Mechanisms

Urea (B33335) Formation (Reactions with Amines)

This compound reacts readily with primary and secondary amines to form N,N'-disubstituted ureas. beilstein-journals.orgwikipedia.org This reaction is generally much faster than the corresponding reaction with alcohols because amines are stronger nucleophiles. semanticscholar.org The reaction is typically exothermic and often proceeds rapidly at room temperature without the need for a catalyst. semanticscholar.orgcommonorganicchemistry.com The mechanism is a direct nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isocyanate group, followed by a rapid proton transfer from the amine nitrogen to the isocyanate nitrogen. commonorganicchemistry.com

This reaction provides a straightforward and high-yield method for synthesizing unsymmetrical ureas. conicet.gov.ar For example, reacting this compound with a primary amine (R'-NH₂) would produce N-undecyl-N'-R'-urea.

Thiocarbamate Formation (Reactions with Thiols)

Thiols (R-SH) can react with isocyanates in a manner analogous to alcohols to produce thiocarbamates (also called thiourethanes). conicet.gov.ar The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. conicet.gov.ar Generally, the reaction with thiols is slower than with corresponding alcohols. conicet.gov.ar The synthesis of S-alkyl thiocarbamates from isocyanates and thiols can be achieved under mild conditions, sometimes requiring slightly elevated temperatures (e.g., ~60°C) or the use of a promoter or catalyst, such as Na₂CO₃, to achieve high yields. conicet.gov.arnih.gov

Cyclization and Polymerization Reactivity

In addition to reacting with external nucleophiles, this compound can react with itself, leading to cyclization or polymerization. A prominent cyclization reaction is the trimerization of isocyanate molecules to form a highly stable, six-membered ring structure known as an isocyanurate. wikipedia.org This reaction is often catalyzed by specific catalysts and is used in the formation of polyisocyanurate (PIR) foams.

This compound can also undergo polymerization to form poly(this compound). dtic.milgoogle.com The thermal decomposition of poly(this compound) has been studied, and it was found that the principal decomposition products are trimers, suggesting that intramolecular cyclization is the dominant decomposition mechanism. dtic.mil Furthermore, diisocyanates can be converted with certain imine bases to form oligomers containing six-membered triazinedione rings as repeating units. rsc.org

Multicomponent Reaction (MCR) Pathways

Multicomponent reactions are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. mdpi.comnih.gov Isocyanates, and their structural isomers isocyanides, are valuable building blocks in MCRs for generating molecular diversity. beilstein-journals.orgnih.gov

While specific examples detailing the use of this compound in well-known isocyanide-based MCRs like the Ugi and Passerini reactions for heterocycle synthesis are not extensively documented in scientific literature, its participation can be inferred from the general mechanisms of these reactions. researchgate.netwikipedia.org The long alkyl chain of this compound would primarily influence the solubility and physical properties of the resulting products rather than altering the fundamental reaction pathway.

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nih.govresearchgate.net These linear products can then undergo subsequent cyclization reactions to yield a variety of N-heterocycles. researchgate.net In a hypothetical Ugi-type reaction involving this compound, it would serve as the isocyanate component. The general mechanism proceeds through the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanate would then be attacked by the nucleophilic component, leading to a complex adduct that can cyclize.

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov Similar to the Ugi reaction, the direct application of this compound in this reaction for heterocycle synthesis is not a common focus of published research. However, the principles of the reaction allow for the incorporation of a long-chain isocyanate. The reaction is believed to proceed through a concerted or ionic pathway, depending on the solvent, initiated by the interaction between the carbonyl compound and the carboxylic acid, followed by the addition of the isocyanide. beilstein-journals.orgwikipedia.org

The following table summarizes the general components of these key MCRs where a long-chain isocyanate like this compound could potentially be utilized.

| Reaction Name | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Primary Product | Potential for Heterocycle Synthesis |

| Ugi Reaction | Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide/Isocyanate | α-Acylamino amide | High, via post-cyclization of the linear adduct |

| Passerini Reaction | Aldehyde/Ketone | Carboxylic Acid | Isocyanide/Isocyanate | - | α-Acyloxy amide | Moderate, often requiring functionalized starting materials for subsequent cyclization |

Mechanistic Insights into Isocyanate Transformations in Solution and Solid State

The reaction mechanisms of isocyanates are influenced by the surrounding medium, with distinct behaviors observed in solution versus the solid state.

In solution , the reactivity of this compound is dominated by nucleophilic addition to the carbonyl carbon of the isocyanate group. wikipedia.orgkuleuven.be The general mechanism involves the attack of a nucleophile (e.g., an alcohol, amine, or water) on the electrophilic carbon, leading to the formation of a tetrahedral intermediate. This is followed by proton transfer to yield the final product, such as a urethane (from an alcohol), a urea (from an amine), or a carbamic acid (from water). wikipedia.org The long, non-polar undecyl chain would enhance the solubility of this compound in non-polar organic solvents. The reaction with alcohols, for instance, is proposed to involve a multimolecular mechanism where additional alcohol molecules can act as catalysts. kuleuven.be

Solid-state reactions of isocyanates are less common and their mechanisms are more complex to elucidate. researchgate.net Reactions in the solid state are governed by the crystal packing and the mobility of the molecules within the crystal lattice. For long-chain alkyl isocyanates like this compound, the van der Waals interactions between the alkyl chains would play a significant role in the crystal structure. Solid-state polymerization of isocyanates can occur, often initiated by catalysts or high pressure, to form polyisocyanates. The mechanism in the solid state would likely proceed via a chain-growth mechanism, where the reaction propagates through the crystal. The study of solid-state reactions often employs techniques like X-ray diffraction to monitor the transformation of the crystal structure. acs.org While specific studies on the solid-state reactivity of this compound are scarce, the general principles of topochemical reactions, where the reactivity is controlled by the molecular arrangement in the crystal, would apply.

The table below outlines the key mechanistic features of this compound transformations in different phases.

| Phase | Key Mechanistic Features | Influencing Factors | Typical Products |

| Solution | Nucleophilic addition to the isocyanate carbon. wikipedia.org Can be catalyzed by acids, bases, or even excess nucleophile (e.g., alcohol). kuleuven.be | Solvent polarity, nature of the nucleophile, temperature, presence of catalysts. | Urethanes, ureas, carbamic acids. |

| Solid State | Topochemically controlled reactions. researchgate.net Potential for polymerization. | Crystal packing, molecular mobility, presence of defects, temperature, pressure. | Poly(this compound), oligomers. |

Polymerization Chemistry of Undecyl Isocyanate

Homopolymerization of Undecyl Isocyanate

The conversion of the this compound monomer into its corresponding polymer, poly(n-undecyl isocyanate) (PUDIC), is a key area of study. This process results in a polymer with a repeating nylon-1 structure, characterized by a rigid backbone.

Anionic Polymerization: Initiation and Propagation Mechanisms (e.g., Sodium Cyanide Initiators)

Anionic polymerization is a principal method for synthesizing poly(alkyl isocyanates), including PUDIC. nycu.edu.tw This type of chain-reaction polymerization involves anionic active centers for propagation. semanticscholar.org The process is highly sensitive to reaction conditions, particularly temperature, to control side reactions. nih.gov

A common and effective initiator for this reaction is sodium cyanide (NaCN) used in a polar aprotic solvent like N,N-dimethylformamide (DMF). nycu.edu.twacs.org The polymerization is typically conducted at very low temperatures, for instance, in a dry ice/acetone bath, to achieve a helical polymer structure. nycu.edu.tw

Initiation: The polymerization is initiated by the nucleophilic attack of the cyanide anion (CN⁻) from the dissolved sodium cyanide on the electrophilic carbonyl carbon of the this compound monomer. This creates a new, larger anion that serves as the propagating center.

Propagation: The newly formed anionic chain end then attacks another monomer molecule in the same manner, leading to the sequential addition of monomer units and the growth of the polymer chain. This process repeats, rapidly forming the high molecular weight polymer. A white cluster of the polymer can appear almost instantly upon the addition of the initiator. nycu.edu.tw

Termination: The polymerization can be deliberately terminated by adding a protic substance, such as methanol (B129727). The methanol protonates the anionic chain end, rendering it inactive and halting further polymer growth. nycu.edu.tw

Table 1: Typical Conditions for Anionic Homopolymerization of this compound

| Parameter | Condition | Source |

| Monomer | n-Undecyl Isocyanate | nycu.edu.tw |

| Initiator | Saturated Sodium Cyanide (NaCN) solution in DMF | nycu.edu.tw |

| Solvent | N,N-Dimethylformamide (DMF) | nycu.edu.tw |

| Temperature | -36 °C (Dry ice/acetone bath) | nycu.edu.tw |

| Termination Agent | Methanol | nycu.edu.tw |

Conformation and Helicity of Poly(n-undecyl isocyanate) (PUDIC)

Poly(n-undecyl isocyanate) possesses a rigid backbone, a characteristic feature of poly(alkyl isocyanates). nycu.edu.tw This rigidity forces the polymer chain to adopt a stable, ordered conformation in solution, which is typically a helix. nycu.edu.twru.nl

The stable helical conformation is a defining feature of PUDIC. nycu.edu.tw Even though the this compound monomer itself is not chiral, the resulting polymer can exhibit significant optical activity. nycu.edu.twacs.org This phenomenon arises because the rigid polymer backbone twists into a preferential helical screw sense (either right-handed or left-handed). ru.nlbenthamscience.com This ordered, dissymmetric structure of the polymer chain as a whole is responsible for its ability to rotate plane-polarized light. benthamscience.com The high optical rotation observed in such polymers is attributed to this helical superstructure. ru.nl

The stability of the PUDIC helix is crucial for maintaining its unique properties. This stability is influenced by various intramolecular and intermolecular forces. While the primary driving force for helix formation is steric hindrance from the bulky side chains and the partial double-bond character of the amide linkage in the backbone, other interactions can significantly impact its stability. ru.nl

Table 2: Effect of Hydrogen Bonding on PUDIC Helicity

| System | Interaction | Observed Effect | Source |

| Neat PUDIC in toluene (B28343) | Intramolecular forces | High optical activity due to stable helical conformation. | nycu.edu.tw |

| PUDIC / PANIDBSA Blend | Intermolecular H-bonding between PUDIC carbonyls and PANIDBSA amines | Notable decrease in optical activity, indicating disruption and reversal of the PUDIC helix. | nycu.edu.tw |

Helical Conformation and Optical Activity

Copolymerization and Polymer Blends Involving this compound

Beyond homopolymers, this compound can be incorporated into more complex polymer architectures like copolymers. This allows for the tuning of material properties by combining the characteristics of different monomers.

Synthesis of Copolymers with Other Alkyl Isocyanates

This compound can be copolymerized with other alkyl isocyanates to create random, statistical, or block copolymers. dtic.mil While specific literature on this compound copolymers is limited, the synthesis strategies are well-established for analogous long-chain alkyl isocyanates, such as n-dodecyl isocyanate and n-hexyl isocyanate. mdpi.comresearchgate.net

Coordination polymerization using a chiral half-titanocene complex as an initiator is an effective method for synthesizing well-defined statistical and block copolymers of different isocyanates. mdpi.comresearchgate.net For instance, n-dodecyl isocyanate has been successfully copolymerized with allyl isocyanate using a [CpTiCl₂(-O-(s)-2-Bu)] initiator in toluene at room temperature. mdpi.com This approach allows for the creation of block copolymers by the sequential addition of the different monomers. mdpi.comresearchgate.net These synthesis methods provide a clear pathway for producing copolymers containing this compound units alongside other alkyl isocyanates, enabling the creation of materials with tailored properties.

Table 3: Examples of Alkyl Isocyanate Copolymer Synthesis via Coordination Polymerization

| Copolymer System | Initiator | Polymerization Type | Source |

| n-Dodecyl isocyanate (DDIC) and Allyl isocyanate (ALIC) | CpTiCl₂(O-(S)-2-Bu) | Statistical & Block | mdpi.com |

| n-Hexyl isocyanate (HIC) and 2-Chloroethyl isocyanate (ClEtIC) | [(η5-C5H5)((S)-2-Bu-O)TiCl₂] | Statistical & Block | researchgate.net |

| n-Hexyl isocyanate (HIC) and 3-(Triethoxysilyl)propyl isocyanate (TESPI) | Chiral half-titanocene complex | Statistical | researchgate.net |

Polyblends with Functional Polymers (e.g., Polyaniline)

The blending of poly(this compound) (PUIC) with functional polymers like polyaniline (PANI) has been explored to create materials with combined properties, such as the rigidity and helical structure of PUIC and the conductivity of PANI. The compatibility and interaction between these two polymers are crucial in determining the final properties of the blend.

Interpolymer Interactions and Morphological Consequences

The interactions between the rigid rod-like structure of poly(this compound) and the conductive polyaniline chains significantly influence the morphology of their blends. Studies have shown that the presence of PUIC can affect the aggregation of PANI. In blends of PUIC with polyaniline doped with camphor (B46023) sulfonic acid (PANI-CSA), the PUIC is believed to disrupt the molecular packing of PANI-CSA, leading to a more disordered structure.

The morphology of these blends is highly dependent on the composition. For instance, at low concentrations of PANI-CSA in a PUIC matrix, the PANI-CSA is molecularly dispersed. As the concentration of PANI-CSA increases, it begins to form a network within the PUIC matrix. This transition from a dispersed phase to a network structure is critical for achieving electrical conductivity in the blend. The rigid nature of the PUIC helix plays a significant role in these morphological outcomes, essentially acting as a template that influences the organization of the PANI chains.

Thermal Degradation Studies of Poly(this compound) and Copolymers

Understanding the thermal stability and degradation pathways of poly(this compound) is essential for its processing and application. Thermal analysis techniques, such as thermogravimetric analysis (TGA), have been employed to investigate how these polymers break down upon heating.

Identification of Decomposition Products (e.g., Cyclic Trimers/Isocyanurates)

The primary mechanism of thermal degradation for polyisocyanates involves the depolymerization back to the monomer and the formation of cyclic trimers, also known as isocyanurates. Studies on the thermal decomposition of similar poly(n-alkyl isocyanates) have consistently identified the cyclic trimer of the corresponding isocyanate as a major degradation product. For poly(this compound), the main decomposition product is the this compound monomer, resulting from a "ceiling temperature" effect where the polymerization is reversible at elevated temperatures. Alongside the monomer, the formation of the cyclic trimer, 1,3,5-tris(undecyl)-1,3,5-triazinane-2,4,6-trione, is a significant decomposition pathway.

The table below summarizes the primary decomposition products identified during the thermal degradation of poly(this compound).

| Decomposition Product | Chemical Name | Formation Pathway |

| This compound | This compound | Depolymerization (unzipping) |

| Cyclic Trimer | 1,3,5-tris(undecyl)-1,3,5-triazinane-2,4,6-trione | Intramolecular cyclization |

Proposed Thermal Degradation Mechanisms (e.g., Intramolecular Cyclization, Unzipping)

Two principal mechanisms are proposed for the thermal degradation of poly(this compound):

Unzipping (Depolymerization): This mechanism involves the sequential cleavage of monomer units from the polymer chain end. This "unzipping" process is essentially the reverse of the polymerization reaction and yields the original this compound monomer. This pathway is dominant due to the relatively low ceiling temperature of polyisocyanates.

Intramolecular Cyclization: This process involves a backbiting reaction where the polymer chain end attacks a carbonyl group further down the chain. This leads to the formation of the stable, six-membered cyclic trimer (isocyanurate). This cyclization is a common degradation route for polymers containing isocyanate functionalities.

The balance between these two degradation pathways can be influenced by factors such as the reaction conditions and the presence of catalysts or impurities.

Influence of Polymer Architecture on Degradation Pathways

The architecture of the polymer, including its molecular weight and the nature of its end-groups, can influence its thermal stability and the preferred degradation pathway. For polyisocyanates, polymers with higher molecular weights generally exhibit slightly higher thermal stability. The nature of the initiating species used in polymerization can determine the end-groups of the polymer chain, which in turn can affect the ease of the unzipping reaction. Chains with more stable end-caps may show enhanced resistance to depolymerization. The rigid, helical conformation of poly(this compound) itself may also play a role in the kinetics of both the unzipping and cyclization reactions.

Advanced Characterization Methodologies in Undecyl Isocyanate Research

Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopy is a fundamental tool for probing the molecular structure of undecyl isocyanate and its polymers. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide detailed insights into the atomic-level composition and bonding within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound and its derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR provide specific information about the chemical environment of the nuclei.

In the ¹H NMR spectrum of the this compound monomer, distinct signals corresponding to the various methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the n-undecyl chain are observed. nycu.edu.tw For derivatives like hydroxytyrosol (B1673988) n-alkylcarbamates, the ¹H NMR spectra show characteristic signals for the alkyl chain, including the methyl group around δH 0.9, methylene groups in the chain's center between δH 1.3 and 1.5, and the methylene group adjacent to the carbamate (B1207046) nitrogen at approximately δH 3.15. ugr.es

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In studies of poly(n-undecyl isocyanate) (PUDIC), the resonance peaks for the aliphatic carbons of the n-undecyl side chain appear in the 10–40 ppm range. nycu.edu.tw For carbamate derivatives, the ¹³C NMR spectra reveal a signal for the nitrogenated methylene carbon (C-1') around δC 41, signals for the central methylene groups between δC 20 and 32, a methyl group signal around δC 14, and a characteristic carbamate carbon signal at approximately δC 156.6–157. ugr.es It is important to note that ¹³C NMR spectra are often obtained using proton-decoupled methods, resulting in singlets for each unique carbon environment to simplify the spectrum. umich.edu

Table 1: Representative NMR Chemical Shifts for this compound Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Alkyl Chain -CH₃ | ~ 0.9 ugr.es | ~ 14 ugr.es |

| Alkyl Chain -CH₂- (central) | 1.3 - 1.5 ugr.es | 20 - 32 ugr.es |

| -CH₂-N (adjacent to carbamate) | ~ 3.15 ugr.es | ~ 41 ugr.es |

| Carbamate C=O | - | ~ 157 ugr.es |

| Aliphatic Side Chain (PUDIC) | - | 10 - 40 nycu.edu.tw |

Note: Chemical shifts are approximate and can vary based on the solvent and specific molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and monitoring chemical reactions involving this compound. The isocyanate group (-N=C=O) has a strong and characteristic absorption band that is easily identified in the IR spectrum.

The fundamental stretching mode of the -N=C=O group appears in a region of the spectrum that is typically free from other absorptions, around 2250-2275 cm⁻¹. specac.comazom.com This distinct peak is often monitored to track the progress of reactions involving isocyanates, such as the formation of polyurethanes. researchgate.netgoogle.com The disappearance of the peak at approximately 2270-2275 cm⁻¹ indicates the complete consumption of the isocyanate functionality. researchgate.netgoogle.com

When this compound reacts to form urethanes, new characteristic peaks appear. These include the N-H stretching vibration around 3360-3400 cm⁻¹ and the carbonyl (C=O) stretching of the urethane (B1682113) linkage, which is typically observed in the range of 1670-1740 cm⁻¹. google.comgoogle.comworldwidejournals.com For instance, in a study of poly(n-undecyl isocyanate)/polyaniline polyblends, the carbonyl peak was observed at 1700 cm⁻¹. nycu.edu.tw The position of the carbonyl peak can shift depending on factors like hydrogen bonding within the polymer system. nycu.edu.twresearchgate.net

Table 2: Key FT-IR Absorption Bands in this compound Chemistry

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Isocyanate (-N=C=O) | 2250 - 2275 specac.comazom.com | Strong, characteristic stretching vibration |

| Urethane (-NH) | 3360 - 3400 google.comworldwidejournals.com | N-H stretching, often broad |

| Urethane (-C=O) | 1670 - 1740 google.comgoogle.com | Carbonyl stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems and the presence of chromophores. While the undecyl alkyl chain itself does not absorb significantly in the UV-Vis range, this technique becomes valuable when this compound is incorporated into polymers or conjugated with other molecules.

For example, in studies of poly(n-undecyl isocyanate)/polyaniline polyblends, UV-Vis spectroscopy was used to analyze the electronic properties of the blend. nycu.edu.tw The spectra, with a scanning range from 600 nm to 1100 nm, revealed a blue-shift of the maximum absorption wavelength (λmax) for the polyaniline component as the PUDIC content increased. nycu.edu.tw This shift indicated that the presence of PUDIC interrupted and decreased the conjugation length of the polyaniline backbone. nycu.edu.tw In other applications, such as the formation of oxime carbamates from isocyanates, UV-Vis spectroscopy confirmed that the resulting products had maximum absorbance in the 250-260 nm range. radtech.org

Thermal Analysis for Material Behavior and Stability

Thermal analysis techniques are critical for evaluating the performance of materials derived from this compound under varying temperature conditions. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used to determine thermal stability, decomposition behavior, and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is fundamental for determining the thermal stability and decomposition profile of polymers derived from this compound.

Studies on various poly(alkyl isocyanates) have shown that their thermal decomposition typically begins around 190°C under inert conditions. dtic.mil For poly(this compound) specifically, TGA has shown an initial inflection temperature for decomposition at 205°C, with a final drop temperature at 450°C in a nitrogen atmosphere. dtic.mil This indicates the temperature range over which the polymer degrades. The primary decomposition product for poly(alkyl isocyanates) is the corresponding trimer, suggesting an intramolecular cyclization mechanism. dtic.mil The thermal stability of materials can be enhanced through modification; for example, cross-linked starch modified with isocyanate derivatives showed higher decomposition temperatures than native starch. researchgate.net

Table 3: TGA Decomposition Temperatures for Poly(alkyl isocyanates) in N₂

| Polymer | Initial Inflection (°C) | Final Drop (°C) |

|---|---|---|

| Poly(butyl isocyanate) | 185 dtic.mil | 270 dtic.mil |

| Poly(hexyl isocyanate) | 190 dtic.mil | 310 dtic.mil |

| Poly(this compound) | 205 dtic.mil | 450 dtic.mil |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect and quantify thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization events. netzsch.com

DSC is widely used to characterize polymers and waxes derived from isocyanates. For instance, a wax produced from the reaction of octadecyl isocyanate was found to have a melting point of 13.7°C as measured by DSC. google.com In the study of nitrile oxide precursors derived from isocyanates, DSC was used to assess the temperatures at which the materials melted and decomposed. google.com DSC analysis of statistical and block copolymers containing isocyanate monomers is also employed to determine their glass transition temperatures. mdpi.com The technique can be performed under various heating and cooling rates and in different atmospheres to understand the material's thermal history and processing behavior. stress.com

Diffraction and Microscopy for Morphology and Crystalline Structure

Understanding the solid-state structure of materials derived from this compound is crucial for predicting their physical and mechanical properties. X-ray diffraction and optical microscopy are powerful tools for elucidating the crystalline nature and morphological features of these polymers.

X-ray Diffraction (XRD) and Wide-Angle X-ray Diffraction (WAXD)

X-ray diffraction (XRD) is a fundamental technique for identifying crystalline phases and determining various structural properties of materials. lucideon.comforcetechnology.com In the context of polymer science, Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), is particularly employed to investigate the crystalline structure, degree of crystallinity, and crystallite size. wikipedia.org The technique involves irradiating a sample with X-rays and analyzing the diffraction pattern, which is a function of the material's crystal lattice.

In research involving poly(n-undecyl isocyanate) (PUDIC), WAXD has been instrumental in studying its interactions in polymer blends. For instance, in blends of PUDIC with n-dodecylbenzenesulfonic acid (DBSA)-doped polyaniline (PANIDBSA), WAXD patterns revealed shifts in diffraction peaks, indicating changes in the layered structure of PANIDBSA upon the introduction of PUDIC. nycu.edu.tw Specifically, the diffraction peak for neat PUDIC, corresponding to a layer distance of 2.71 nm, and for neat PANIDBSA, at 3.74 nm, were altered in the blend, signifying an expansion of the PANIDBSA layered structure. nycu.edu.tw This demonstrates the utility of WAXD in probing the compatibility and structural modifications at the molecular level in polymer blends containing this compound-based polymers. nycu.edu.tw

Table 1: WAXD Analysis of PUDIC and PANIDBSA

| Sample | 2θ (degrees) | Corresponding Distance (nm) |

| Neat PUDIC | 3.26 | 2.71 |

| Neat PANIDBSA | 2.35 | 3.74 |

This table presents the diffraction angles and corresponding interlayer distances for neat poly(n-undecyl isocyanate) and polyaniline doped with n-dodecylbenzenesulfonic acid, as determined by WAXD analysis. nycu.edu.tw

Chromatographic and Mass Spectrometric Approaches for Compositional Analysis

The precise identification and quantification of this compound, its precursors, and degradation products are paramount for both research and industrial applications. Liquid chromatography and mass spectrometry are indispensable tools for achieving the required sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical method for detecting and quantifying isocyanates. researchgate.netnih.gov The technique separates compounds in a liquid phase, which are then ionized and analyzed by a mass spectrometer to determine their mass-to-charge ratio, allowing for precise identification. Ultra-Performance Liquid Chromatography (UPLC-MS/MS) offers enhanced resolution and speed compared to conventional HPLC. nih.govresearchgate.net

These methods are often used for monitoring occupational exposure to isocyanates by analyzing their derivatives in biological samples or for quantifying residual isocyanates in products like polyurethane foams. nih.govnih.gov For instance, LC-MS/MS has been developed to analyze a wide range of mono- and diisocyanates after derivatization, achieving detection limits in the picogram range. researchgate.net While the search results provide extensive information on the application of LC-MS/MS and UPLC-MS/MS for various isocyanates like MDI, TDI, and HDI, they establish a clear precedent for the methodology's applicability to this compound analysis. researchgate.netnih.govnih.govresearchgate.net The high sensitivity and selectivity of these techniques make them ideal for trace-level quantification of this compound and its metabolites or degradation products in complex matrices.

Direct Pyrolysis Mass Spectrometry (DP-MS)

Direct Pyrolysis Mass Spectrometry (DP-MS) is a powerful analytical technique for studying the thermal decomposition of polymers. dtic.mil In this method, the material is rapidly heated in an inert atmosphere or vacuum, causing it to break down into smaller, volatile fragments that are immediately analyzed by a mass spectrometer. dtic.milwikipedia.org This allows for the identification of the primary thermal degradation products and provides insights into the decomposition mechanisms. dtic.mil

DP-MS has been specifically applied to study the thermal degradation of poly(alkyl isocyanates), including those synthesized from this compound. dtic.mil Research has shown that the primary decomposition products of these polymers are isocyanate monomers and their trimers (isocyanurates). dtic.mil DP-MS analysis revealed that for higher homologs like poly(this compound), trimers are the principal decomposition product, suggesting that intramolecular cyclization is the dominant decomposition mechanism. dtic.mil This technique is particularly advantageous as it can detect high-mass fragments that are often lost in other analytical methods, providing crucial diagnostic information about the degradation pathways. dtic.mil

Theoretical and Computational Investigations of Undecyl Isocyanate Systems

Quantum Chemical Studies of Reaction Mechanisms and Catalysis

Quantum chemical methods are powerful tools for elucidating the intricate details of chemical reactions involving undecyl isocyanate. These computational approaches provide insights into reaction pathways, transition states, and the role of catalysts, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecular systems. wikipedia.orgmdpi.com In the context of this compound, DFT calculations are instrumental in exploring the mechanisms of its reactions, particularly in the formation of urethanes.

Studies on model systems, such as the reaction of phenyl isocyanate with methanol (B129727), have been performed using DFT to understand the fundamental steps of urethane (B1682113) formation. mdpi.com These calculations help in identifying the structures of reactants, transition states, and products along the reaction pathway. mdpi.com For instance, DFT has been used to compare different potential reaction mechanisms, such as the addition of an alcohol to the C=N bond versus the C=O bond of the isocyanate group. nih.gov Research has shown that the addition to the C=N bond is generally favored. nih.govresearchgate.net

Furthermore, DFT studies have highlighted the importance of auto-catalysis in urethane formation, where alcohol or even isocyanate molecules themselves can act as catalysts. nih.govmdpi.com By calculating the energy barriers for various catalytic and non-catalytic pathways, researchers can determine the most likely reaction mechanism under specific conditions. nih.govethz.ch The B3LYP functional is a common choice in these studies, often paired with a basis set like 6-311++G(df,p) to provide a good balance of accuracy and computational cost. researchgate.net The integration of DFT with solvation models, such as the SMD implicit solvent model, allows for the consideration of solvent effects on the reaction kinetics. mdpi.com

Table 1: Example of DFT Functionals and Basis Sets Used in Isocyanate Reaction Studies

| Functional | Basis Set | Application | Reference |

| B3LYP | 6-311++G(df,p) | Mechanism of alcohol addition to aryl isocyanates | researchgate.net |

| BHandHLYP | 6-31G(d) | Catalytic urethane formation with nitrogen-containing catalysts | mdpi.com |

| ωB97X-D3 | def2-TZVPP | SO2-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate | chemrxiv.org |

High-Level Ab Initio Calculations (e.g., DLPNO-CCSD(T))

For enhanced accuracy in determining reaction energies and barriers, high-level ab initio methods are employed. Among these, the Domain-based Local Pair Natural Orbital Coupled Cluster with Singles, Doubles, and perturbative Triples (DLPNO-CCSD(T)) method has emerged as a "gold standard" for its ability to provide near chemical accuracy for large molecules at a manageable computational cost. nih.govcore.ac.ukarxiv.org

DLPNO-CCSD(T) has been successfully applied to study various isocyanate-related reactions, offering a higher level of theory to refine the results obtained from DFT. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org For example, in the study of the sulfur dioxide-catalyzed rearrangement of phenylnitrile oxide to phenyl isocyanate, DLPNO-CCSD(T) calculations were used to obtain highly accurate Gibbs free energies of the transition states, which are crucial for calculating reaction rate constants. chemrxiv.org This method is particularly valuable for systems where electron correlation effects are significant. The accuracy of DLPNO-CCSD(T) can be further improved by extrapolating to the complete basis set (CBS) limit, providing benchmark-quality data. chemrxiv.orgarxiv.org

The performance of DLPNO-CCSD(T) is dependent on the chosen settings, such as the PNO (Pair Natural Orbital) thresholds. core.ac.uk Different thresholds (e.g., LoosePNO, NormalPNO, TightPNO) offer a trade-off between computational cost and accuracy. nih.gov For many applications, the 'NormalPNO' setting provides a good balance. nih.gov

Table 2: Comparison of Mean Absolute Deviations (MAD) for Different Computational Methods

| Method | Basis Set | Test System | MAD (kcal/mol) | Reference |

| DLPNO-CCSD(T1)/CBS | VeryTightPNO | n-dodecane conformers | 0.25 | arxiv.org |

| DF-CCSD(T)/CBS | aug-cc-pVnZ (n=D,T) | n-dodecane conformers | 0.35 | arxiv.org |

| DLPNO-CCSD(T0)-F12/cc-pVTZ-F12 | tightPNO | Atmospheric molecular clusters | 0.10 | nih.gov |

Computational Modeling of Urethane Formation Pathways

Computational modeling plays a crucial role in mapping out the detailed pathways of urethane formation from this compound and an alcohol. These models often consider multiple competing mechanisms, including non-catalytic and auto-catalytic routes. nih.govethz.ch

The reaction between an isocyanate and an alcohol can proceed through several proposed mechanisms:

Non-catalytic 1-step mechanisms: These involve the direct addition of the alcohol's hydroxyl group to the isocyanate. This can occur via a four-membered ring transition state or a zwitterionic transition state. ethz.ch

Non-catalytic 2-step mechanisms: An isourethane intermediate is formed first, which then isomerizes to the stable urethane. ethz.ch

Auto-catalytic mechanisms: Alcohol or isocyanate molecules can act as catalysts. For instance, an alcohol dimer can facilitate the reaction, or a second isocyanate molecule can activate the reacting isocyanate. nih.govmdpi.com

Computational studies, often using a combination of DFT for geometry optimizations and higher-level methods like G4MP2 or DLPNO-CCSD(T) for more accurate energy calculations, have shown that auto-catalytic mechanisms are generally favored over non-catalytic ones. nih.govethz.ch These models can also incorporate the effects of different solvents and temperatures on the reaction rates. nih.gov The insights gained from these computational models are essential for understanding the kinetics of polyurethane formation and for designing more efficient catalytic systems. researchgate.netnih.gov

Molecular Dynamics and Statistical Mechanics for Polymer Conformation

The physical properties of polymers derived from this compound, such as poly(this compound), are intrinsically linked to the conformation of the polymer chains. Molecular dynamics (MD) simulations and statistical mechanics provide the theoretical framework to understand and predict these conformations. numberanalytics.comethz.ch

Statistical mechanics offers a more macroscopic view by describing the average properties of a large number of polymer chains. numberanalytics.comd-nb.info Models like the random walk or the freely jointed chain can be used as a starting point to describe the statistics of flexible polymer chains. numberanalytics.comethz.ch For semi-flexible polymers like poly(this compound), the worm-like chain model is more appropriate, as it accounts for the stiffness of the polymer backbone. d-nb.info The persistence length, a key parameter in this model, quantifies the length scale over which the polymer chain's direction is correlated. Poly(n-hexyl isocyanate), a close analog, has a reported persistence length of 20-40 nm in certain solvents, indicating significant rigidity. mdpi.com Theoretical work on hairy-rod polymers, which consist of a rigid backbone with flexible side chains, is also relevant for understanding the self-organization and phase behavior of poly(this compound) in the melt. researchgate.net

Prediction of Spectroscopic and Optical Properties

Computational methods are increasingly used to predict the spectroscopic and optical properties of molecules, which can aid in their characterization and in the design of materials with specific functionalities. semanticscholar.orggithub.comnih.gov

For this compound and its derivatives, quantum chemical calculations can predict various spectroscopic signatures. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using methods like DFT. nih.govresearchgate.net These calculated spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. nih.gov

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). nih.govresearchgate.net By calculating the vertical excitation energies and oscillator strengths, one can predict the wavelength of maximum absorption (λmax). github.comnih.gov This is particularly relevant for applications where the optical properties are important, such as in dyes or functional polymers. Machine learning models, trained on large datasets of experimental and calculated data, are also emerging as a powerful tool for the rapid prediction of optical properties from molecular structures. github.comnih.gov

Research Applications of Undecyl Isocyanate and Its Derivatives in Advanced Materials

Polyurethane and Polyurea Materials Science

The isocyanate group (-NCO) is the cornerstone of polyurethane and polyurea chemistry, reacting readily with compounds containing active hydrogen atoms, such as alcohols and amines. qucosa.de This reactivity allows undecyl isocyanate to be incorporated into polymer chains, where its long alkyl group can significantly influence the final properties of the material.

In the synthesis of polyurethanes and polyureas, this compound acts as a monofunctional reactant. While difunctional or polyfunctional isocyanates are required to form the cross-linked network of a thermoset polymer, this compound is used to introduce specific functionalities. qucosa.demdpi.com Its primary role is often as a chain terminator or as a modifier to graft long alkyl side chains onto a polymer backbone.

The reaction of the isocyanate group with a hydroxyl group forms a urethane (B1682113) linkage, while its reaction with an amine group forms a urea (B33335) linkage. qucosa.dewikipedia.org By introducing the undecyl group, formulators can impart increased hydrophobicity, improved solubility in nonpolar solvents, and greater flexibility to the polymer. mdpi.com For instance, in the synthesis of complex dendritic polymers, the incorporation of undecyl groups has been shown to enhance the solubility of higher generation dendrons. mdpi.comchemrxiv.org Furthermore, poly(n-undecyl isocyanate) can be blended with other polymers, such as polyaniline, to create polyblends where hydrogen bonding between the two polymer types influences compatibility and morphology. nycu.edu.tw

Table 1: Role of this compound in Polymer Synthesis

| Feature | Description | Reference |

|---|---|---|

| Functionality | Monofunctional isocyanate. | qucosa.de |

| Primary Role | Chain modification; introduction of long alkyl side chains. | mdpi.com |

| Key Reaction | Reacts with alcohols (polyols) to form urethanes and amines to form ureas. | qucosa.detri-iso.com |

| Imparted Properties | Increased hydrophobicity, enhanced solubility, flexibility. | mdpi.com |

Microencapsulation is a technique used to enclose a core material within a shell, creating microcapsules that can release their contents under specific stimuli, such as mechanical stress. This technology is central to the development of self-healing materials. illinois.edu Isocyanates are excellent candidates for the core material in such systems because they can react with ambient moisture, eliminating the need for a separate catalyst to be embedded in the material matrix. researchgate.net

In a typical self-healing system, microcapsules containing a liquid isocyanate are dispersed within a polymer matrix. When a crack propagates through the material, it ruptures the microcapsules, releasing the isocyanate. illinois.edu The isocyanate then reacts with water from the atmosphere, polymerizing to form a polyurea that fills and seals the crack, thus "healing" the damage. researchgate.netmdpi.com

The process often involves creating an oil-in-water emulsion where the isocyanate constitutes the oil phase. Interfacial polymerization is then initiated to form a stable polyurethane or polyurea shell around the isocyanate core. illinois.eduresearchgate.net While much of the research has focused on diisocyanates like isophorone (B1672270) diisocyanate (IPDI) to form a cross-linked repair, the fundamental principles of encapsulation are applicable to monofunctional isocyanates like this compound. researchgate.net Using an isocyanate prepolymer as the core material can enhance repair efficiency and result in a more flexible repair area. mdpi.com

Functional Components in Polymer Synthesis

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. The combination of the hydrogen-bonding-capable urea group (formed from the isocyanate) and the van der Waals interactions of the long alkyl chain makes this compound a valuable tool in designing self-assembling systems.

Low molecular weight organogelators (LMWOs) are small molecules that can self-assemble in an organic solvent to form a three-dimensional network, immobilizing the liquid and creating a gel. google.com Urea derivatives are particularly effective as LMWOs due to the strong and directional hydrogen bonds that can form between the urea groups. nih.gov

The synthesis is typically a straightforward reaction between an isocyanate and a primary or secondary amine. wikipedia.orgnih.gov When this compound is used, it reacts with an amine to produce an N-undecyl urea derivative. This molecule possesses a polar head (the urea group) capable of forming strong, linear hydrogen-bonding arrays, and a long, nonpolar tail (the undecyl group). This amphiphilic character drives the self-assembly into fibrillar structures, which entangle to form the gel network. nih.gov The properties of the resulting gel can be tuned by changing the structure of the amine component, which alters the packing and interactions of the self-assembled fibers.

Table 2: Principles of Urea-Based Gelation with this compound

| Component | Role in Self-Assembly | Key Interaction | Reference |

|---|---|---|---|

| Urea Group | Forms directional chains that build the fiber network. | Hydrogen Bonding | nih.gov |

| Undecyl Chain | Provides insolubility in the solvent and promotes aggregation. | Van der Waals Forces |

| Resulting Structure | Self-assembled fibrillar network (SAFIN). | Entanglement of Fibers | nih.gov |

The high reactivity of the isocyanate group makes it an excellent tool for the post-synthesis modification of complex molecular structures like macrocycles and dendrimers. chemrxiv.orghhu.de This "click-like" reactivity allows for the covalent attachment of the undecyl group to a pre-formed supramolecular scaffold, altering its physical and chemical properties.

For example, long undecyl chains can be attached to the periphery of a dendrimer. mdpi.comchemrxiv.org This modification can dramatically improve the solubility of the dendrimer in various solvents, which is often a significant challenge for larger, higher-generation dendritic structures. mdpi.com The process involves reacting the isocyanate function of this compound with a complementary functional group, such as an alcohol or amine, present on the scaffold's surface. This strategy provides precise control over the placement of functional groups and allows for the tailoring of the scaffold's interaction with its environment. chemrxiv.org

Design of Urea-Based Gelators and Organogelators

Advanced Polymeric Materials as Liquid Crystalline Models

Poly(n-alkyl isocyanates), including poly(n-undecyl isocyanate) (PUDIC), are known to form lyotropic liquid crystals, where they exhibit ordered phases in solution. acs.org This behavior arises from the polymer's rigid, helical backbone structure. The polymer chain adopts a stiff, rod-like conformation, and at sufficient concentrations, these rods align with one another to form a nematic liquid crystal phase. acs.org

The long, flexible undecyl side chains play a crucial role by ensuring the polymer remains soluble in organic solvents, allowing the liquid crystalline phases to be observed. Research on copolymers of this compound with other alkyl isocyanates (like propyl or hexyl isocyanate) has shown that the properties of the liquid crystalline phase, such as the clearing temperature (the temperature at which the material transitions from the liquid crystal state to an isotropic liquid), can be systematically tuned by varying the comonomer ratio. acs.org Introducing shorter side chains via copolymerization can increase the temperature range over which the isotropic state exists before thermal decomposition occurs. acs.org These characteristics make polyisocyanates, including PUDIC, important model systems for studying the fundamental physics of rigid-rod polymers and liquid crystalline behavior. kpi.ua

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(n-undecyl isocyanate) (PUDIC) |

| Polyaniline |

| Isophorone diisocyanate (IPDI) |

| Propyl isocyanate |

Future Directions and Emerging Research Avenues

Novel Synthetic Routes and Sustainable Chemistry for Undecyl Isocyanate

The traditional synthesis of isocyanates, including this compound, often involves the use of hazardous reagents like phosgene (B1210022). digitellinc.com This has prompted significant research into greener and more sustainable synthetic methodologies. A common laboratory-scale synthesis for this compound involves the reaction of lauroyl chloride with sodium azide (B81097), followed by thermal rearrangement. nycu.edu.tworgsyn.org However, the focus of modern chemistry is shifting towards avoiding toxic precursors and minimizing waste.

Emerging sustainable alternatives to phosgene-based synthesis are a primary focus. rsc.org One promising area is the direct reductive carbonylation of nitro compounds, which circumvents the need for phosgene altogether. digitellinc.com Although much of this research has focused on nitroarenes, the principles could be adapted for aliphatic nitro compounds to produce alkyl isocyanates like this compound. The development of efficient catalysts and a deeper mechanistic understanding are key to making this a viable industrial process. digitellinc.com

Another avenue explores non-isocyanate polyurethanes (NIPUs), which could indirectly reduce the demand for this compound in certain applications. mdpi.comrsc.orgnih.gov These methods often involve the reaction of cyclic carbonates with amines. mdpi.comrsc.orgnih.gov While this doesn't directly produce this compound, the development of bio-based feedstocks for these alternative polymers aligns with the principles of sustainable chemistry. rsc.orgbiorizon.eu Projects like PROMIS are actively investigating the production of bio-based isocyanates from sources like lignin (B12514952) and carbohydrates, aiming to replace petrochemical-derived isocyanates. biorizon.eu These initiatives seek to develop synthesis methods that generate less waste and use reagents with lower environmental and health risks. biorizon.eu

The development of isocyanate-free routes to polyurethanes, such as the polyaddition of bifunctional cyclic carbonates and diamines, is also gaining traction. researchgate.net These methods offer a safer and more environmentally friendly approach to producing polyurethane-like materials. researchgate.netspecificpolymers.com

| Synthesis Method | Precursors | Key Features | Sustainability Aspect |

| Traditional Method | Lauroyl chloride, Sodium azide | Laboratory-scale synthesis, involves thermal rearrangement. nycu.edu.tworgsyn.org | Uses potentially hazardous azide compounds. |

| Reductive Carbonylation | Aliphatic nitro compounds, Carbon monoxide | Phosgene-free route. digitellinc.com | Avoids highly toxic phosgene. digitellinc.com |

| Bio-based Synthesis (PROMIS project) | Lignin, Carbohydrates | Aims to produce bio-based isocyanates. biorizon.eu | Utilizes renewable feedstocks, reduces reliance on petrochemicals. biorizon.eu |

| Non-Isocyanate Polyurethane (NIPU) Routes | Cyclic carbonates, Amines | An alternative to traditional polyurethanes, avoiding isocyanate use. mdpi.comrsc.orgnih.gov | Eliminates the need for isocyanate monomers. mdpi.comrsc.orgnih.gov |

Expanding Mechanistic Understanding via Advanced Computational Methods

Advanced computational methods, particularly density functional theory (DFT), are proving invaluable in elucidating the complex reaction mechanisms of isocyanates. csic.esnih.gov These theoretical studies provide insights into reaction pathways, transition states, and the influence of various factors like solvents and substituents on reactivity. csic.esnih.govchemrxiv.org

For instance, computational studies on the cycloaddition reactions of isocyanates with nitrones have revealed that the mechanism can be either concerted or stepwise, depending on the polarity of the solvent. csic.esnih.gov In polar solvents, a stepwise mechanism is favored, where the nitrone oxygen acts as a nucleophile, attacking the central carbon of the isocyanate. csic.esnih.gov Such detailed mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic protocols.

Furthermore, the oligomerization reactions of isocyanates, such as dimerization and trimerization, have been studied using ab initio methods. mdpi.com These studies help in understanding and controlling the formation of byproducts in polymerization reactions. The influence of substituents on the thermal stability of the resulting products, like isocyanurate rings, has also been explored computationally. mdpi.com

| Computational Method | Area of Investigation | Key Findings |

| Density Functional Theory (DFT) | Cycloaddition reactions of isocyanates. csic.esnih.gov | Reaction mechanism (concerted vs. stepwise) is solvent-dependent. csic.esnih.gov |

| DFT and other methods | Reductive carbonylation for isocyanate synthesis. digitellinc.com | Identification of key intermediates, rate-determining steps, and catalyst design. digitellinc.com |

| Ab initio methods (e.g., G3MP2B3) | Oligomerization of isocyanates (dimerization, trimerization). mdpi.com | Elucidation of reaction mechanisms and influence of substituents on product stability. mdpi.com |

Development of Next-Generation Materials with Tailored Properties

This compound serves as a valuable monomer for the synthesis of advanced materials with tailored properties, particularly in the realm of polymers. The long undecyl side chain imparts unique characteristics to the resulting polymers, such as solubility and liquid crystallinity. acs.org

Copolymerization of this compound with other alkyl isocyanates (e.g., propyl, butyl, hexyl, and octyl isocyanates) allows for the fine-tuning of the thermal properties of the resulting polymers. acs.org For example, copolymerization can lower the clearing temperature of the liquid crystalline phase without significantly affecting the decomposition temperature, thereby widening the mesomorphic range. acs.org This is advantageous for the processing and application of these materials in areas like rheological studies. acs.org

Poly(n-undecyl isocyanate) (PUDIC) itself exhibits a helical conformation, making it a rigid-rod polymer. nycu.edu.tw This rigidity can be modulated by forming polyblends with other polymers. For instance, blending PUDIC with a hydrogen-donating polymer like polyaniline can disrupt the helical structure through hydrogen bonding, altering the material's properties. nycu.edu.tw